molecular formula C40H28N5Na3O13S3 B12741922 Trisodium 4-hydroxy-3-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate CAS No. 94944-81-7

Trisodium 4-hydroxy-3-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate

Cat. No.: B12741922
CAS No.: 94944-81-7
M. Wt: 951.8 g/mol
InChI Key: WXXMSMOSMANOCN-UHFFFAOYSA-K
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Description

Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intensity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate involves multiple steps, starting with the preparation of intermediate compounds such as 4-amino-3-hydroxy-1-naphthalenesulfonic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the correct formation of the azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the intermediates are combined under optimized conditions. The process involves continuous monitoring and adjustments to maintain the desired quality and yield.

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the color properties of the compound.

    Reduction: Often used to break down the azo bonds.

    Substitution: Functional groups on the aromatic rings can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bonds can lead to the formation of amines, while oxidation can produce quinones.

Scientific Research Applications

Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate has several scientific research applications:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its color properties. The molecular targets and pathways involved include interactions with various substrates in staining and dyeing processes, where the compound binds to specific sites on the material being dyed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate is unique due to its complex structure, which provides enhanced stability and color properties compared to simpler azo compounds. Its ability to undergo various chemical reactions while maintaining its integrity makes it a valuable compound in multiple applications.

Properties

CAS No.

94944-81-7

Molecular Formula

C40H28N5Na3O13S3

Molecular Weight

951.8 g/mol

IUPAC Name

trisodium;3-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate

InChI

InChI=1S/C40H31N5O13S3.3Na/c1-57-32-18-22(11-15-29(32)42-44-31-21-35(60(51,52)53)28-9-6-10-34(59(48,49)50)37(28)40(31)47)23-12-16-30(33(19-23)58-2)43-45-38-36(61(54,55)56)20-24-17-26(13-14-27(24)39(38)46)41-25-7-4-3-5-8-25;;;/h3-21,41,46-47H,1-2H3,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3

InChI Key

WXXMSMOSMANOCN-UHFFFAOYSA-K

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)N=NC6=CC(=C7C=CC=C(C7=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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